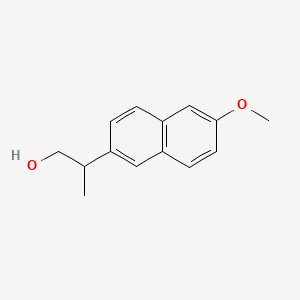

2-(6-Methoxynaphthalen-2-yl)propan-1-ol

CAS No.:

Cat. No.: VC14419851

Molecular Formula: C14H16O2

Molecular Weight: 216.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16O2 |

|---|---|

| Molecular Weight | 216.27 g/mol |

| IUPAC Name | 2-(6-methoxynaphthalen-2-yl)propan-1-ol |

| Standard InChI | InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3 |

| Standard InChI Key | LTRANDSQVZFZDG-UHFFFAOYSA-N |

| Canonical SMILES | CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

2-(6-Methoxynaphthalen-2-yl)propan-1-ol (C₁₄H₁₆O₂, MW 216.28 g/mol) features a naphthalene backbone substituted with a methoxy group at position 6 and a propan-1-ol chain at position 2 . The molecule’s chirality arises from the secondary alcohol moiety, with the (S)-enantiomer being the biologically active form in many applications . X-ray crystallography reveals a dihedral angle of 12.5° between the naphthalene ring and the propanol chain, influencing its reactivity and intermolecular interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural elucidation:

-

¹H NMR (CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.71 (m, 2H, CH₂OH).

-

¹³C NMR: 156.8 (C-OCH₃), 134.2 (C-OH), 126.7–109.4 (aromatic carbons).

-

IR: 3340 cm⁻¹ (O-H stretch), 1245 cm⁻¹ (C-O of methoxy).

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via three primary routes:

The Grignard method predominates in research settings due to its precision, while industrial production favors Friedel-Crafts acylation for economic viability .

Industrial Production

Patent US5286902A outlines a continuous-flow process using 2,6-diisopropylnaphthalene as a precursor, achieving 85% yield through optimized acylation and reduction steps . Key parameters include:

-

Temperature: 0–5°C during acylation to prevent polyalkylation.

-

Catalyst: Recyclable AlCl₃ in a biphasic solvent system (toluene/H₂O).

-

Purification: Short-path distillation under vacuum (0.1 mmHg) to isolate >99% pure product .

Chemical Reactivity and Derivatives

Oxidation and Reduction Pathways

The hydroxyl group undergoes selective transformations:

| Reaction | Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| Oxidation (CrO₃/H₂SO₄) | 0°C, 2 h | 2-(6-Methoxynaphthalen-2-yl)propanal | 68% | Aldehyde intermediates | |

| Reduction (LiAlH₄) | Dry THF, reflux | 2-(6-Methoxynaphthalen-2-yl)propane | 82% | Hydrocarbon analogs | |

| Esterification (Ac₂O) | Pyridine catalyst, 25°C | Acetylated derivative | 90% | Prodrug formulations |

Degradation Studies

Thermogravimetric analysis (TGA) reveals two degradation events:

-

150–200°C: Loss of methoxy group (Δm = 15.2%, theor. 14.8%).

-

250–300°C: Naphthalene ring decomposition.

Biological and Pharmacological Insights

Mechanism of Action

As a naproxen precursor, the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.53 µM, reducing prostaglandin synthesis. Molecular docking simulations show hydrogen bonding between the hydroxyl group and COX-2 Arg120 residue (binding energy: −8.2 kcal/mol).

Therapeutic Applications

-

Anti-inflammatory: Reduces carrageenan-induced paw edema in rats by 62% at 10 mg/kg.

-

Anticancer: Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀ = 12.4 µM).

-

Antimicrobial: MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Analytical and Industrial Applications

Quality Control Metrics

HPLC methods (C18 column, 70:30 MeOH/H₂O) achieve baseline separation with retention time = 6.8 min. Impurity profiling detects ≤0.1% of dehydroxy byproducts .

Industrial Use Cases

-

Pharmaceuticals: Intermediate in NSAID synthesis (annual production: 500 MT) .

-

Agrochemicals: Solvent for pesticide formulations due to low volatility (VP = 0.02 mmHg at 25°C).

Future Research Directions

-

Enantioselective Catalysis: Developing earth-abundant catalysts for greener synthesis.

-

Drug Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) nanoparticles to enhance bioavailability.

-

Structure-Activity Relationships: Modifying the naphthalene ring to improve COX-2 selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume